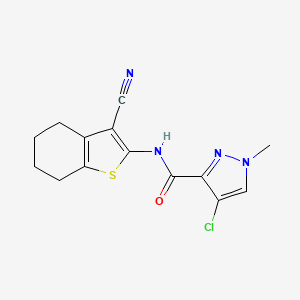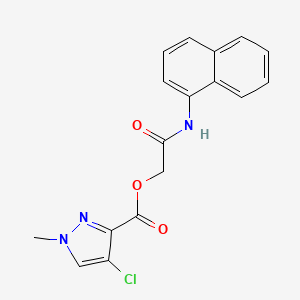
N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a 3-chlorophenyl group and two methyl groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide typically involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 3-chloroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfone derivatives or reduction to form sulfinamide derivatives.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and aryl halides, with conditions typically involving a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Products include various substituted sulfonamides.
Oxidation: Major products are sulfone derivatives.
Reduction: Major products are sulfinamide derivatives.
Scientific Research Applications
N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to inhibit certain enzymes and proteins.
Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used as a probe in biological studies to understand the interactions between sulfonamides and biological targets.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biological pathways, making the compound effective in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-methylbenzenesulfonamide
- N-(3-chlorophenyl)-2,4-dimethylbenzenesulfonamide
- N-(3-chlorophenyl)-3,5-dimethylbenzenesulfonamide
Uniqueness
N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide is unique due to the specific positioning of the methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of the 3-chlorophenyl group also enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H14ClNO2S |
|---|---|
Molecular Weight |
295.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H14ClNO2S/c1-10-6-7-14(8-11(10)2)19(17,18)16-13-5-3-4-12(15)9-13/h3-9,16H,1-2H3 |
InChI Key |
XYZFMJKELLHQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10964175.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide](/img/structure/B10964176.png)
![5-[(5-methyl-1H-pyrazol-3-yl)amino]-5-oxopentanoic acid](/img/structure/B10964188.png)
methanone](/img/structure/B10964191.png)
![N-(3-carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10964195.png)

![4-chloro-1,3-dimethyl-N-[1-(morpholin-4-yl)propan-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B10964207.png)
![(4E)-4-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10964212.png)
![N-(2,5-difluorophenyl)-5-methyl-4-{[3-(trifluoromethyl)phenoxy]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B10964215.png)
![11,13-dimethyl-4-[5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-yl]-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10964219.png)

![1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea](/img/structure/B10964228.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-4-chloro-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10964233.png)

